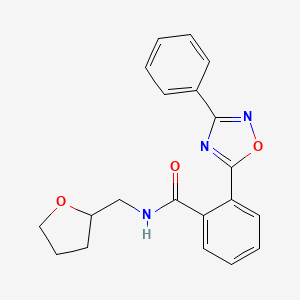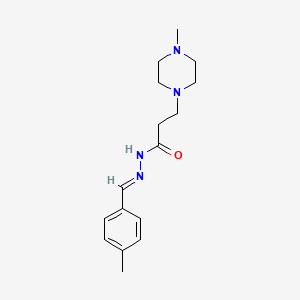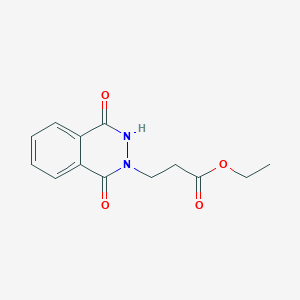![molecular formula C18H17N5O3S B5544305 1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis involves multiple steps, starting from 2-acetylfuran and proceeding through Claisen-Schmidt condensation, cyclization, and Mannich’s reaction. This process yields novel derivatives, including our compound of interest, which has been characterized using IR, NMR, and mass spectrometry techniques (J. Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure has been elucidated through spectroscopic methods. For similar compounds, the chair-shaped piperazine ring and planar triazole ring configurations are common, with weak intermolecular hydrogen bonding observed in crystal structures (E. Al-Abdullah et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. Their reactivity enables the formation of complex molecules suitable for further pharmacological evaluation (M. Badrey & Sobhi M. Gomha, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involved the synthesis of novel derivatives incorporating elements of piperazine and triazole, focusing on their pharmacological evaluation, particularly for antidepressant and antianxiety activities. This demonstrates the compound's potential application in developing new therapeutic agents targeting mental health disorders (Kumar et al., 2017).
Antimicrobial Applications
Research by Jadhav et al. (2017) on derivatives featuring piperazine and triazole cores revealed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This underscores the compound's utility in creating new antimicrobials (Jadhav et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) discovered compounds with piperidine-carboxamide structure as potent inhibitors of soluble epoxide hydrolase, indicating potential for therapeutic application in diseases modulated by this enzyme (Thalji et al., 2013).
Antimicrobial and Antifungal Activities
Bektaş et al. (2010) synthesized triazole derivatives showing good or moderate activities against test microorganisms, highlighting the chemical framework's relevance in addressing antibiotic resistance and developing new antimicrobial agents (Bektaş et al., 2010).
Alzheimer's Disease Therapeutic Entrants
Hussain et al. (2016) explored the synthesis of benzamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the structural motif's potential in addressing neurodegenerative disorders (Hussain et al., 2016).
Mecanismo De Acción
The mechanism of action of 1,2,4-triazole-containing compounds and piperazinones can vary widely depending on their specific structure and the biological system in which they are acting. For example, some 1,2,4-triazole derivatives have shown antimicrobial, anti-inflammatory, and anticancer activities .
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-4-[5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-16-10-22(8-9-23(16)13-4-2-1-3-5-13)17(25)15-7-6-14(26-15)11-27-18-19-12-20-21-18/h1-7,12H,8-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVCPPRYCICMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(O2)CSC3=NC=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)



![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

